molecular formula C31H33BBrO2P B7910111 Triphenyl{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}phosphanium bromide

Triphenyl{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}phosphanium bromide

Cat. No.: B7910111
M. Wt: 559.3 g/mol
InChI Key: QMJSYLUNLKWPAC-UHFFFAOYSA-M
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Description

Chemical Structure: This compound consists of a triphenylphosphonium cation linked to a benzyl group substituted with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the para position. The bromide ion serves as the counterion. Molecular Formula: C₃₁H₃₃BBrO₂P. Molecular Weight: 559.28 g/mol. CAS No.: 1169942-85-1 . Applications:

  • Key intermediate in Suzuki-Miyaura cross-coupling reactions due to the boronate ester’s reactivity with aryl halides .
  • Used in radiopharmaceutical synthesis, as demonstrated by its conversion to triflate derivatives for radiolabeling .

Properties

IUPAC Name

triphenyl-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]phosphanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33BO2P.BrH/c1-30(2)31(3,4)34-32(33-30)26-22-20-25(21-23-26)24-35(27-14-8-5-9-15-27,28-16-10-6-11-17-28)29-18-12-7-13-19-29;/h5-23H,24H2,1-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJSYLUNLKWPAC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33BBrO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80746434
Record name Triphenyl{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

559.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1169942-85-1
Record name Triphenyl{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Triphenyl{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}phosphanium bromide (TPP-B) is a phosphonium salt that has garnered attention for its potential biological activities, particularly in cancer therapy and antimicrobial applications. This compound combines the properties of triphenylphosphonium (TPP) cations with a boron-containing moiety, which may enhance its biological efficacy through selective targeting of mitochondria and modulation of cellular processes.

  • Chemical Formula : C31H33BBrO2P
  • CAS Number : 1169942-85-1
  • Molecular Weight : 550.42 g/mol

The biological activity of TPP-B can be attributed to its ability to accumulate in mitochondria due to the positive charge of the TPP moiety. This accumulation leads to several cellular effects:

  • Induction of Apoptosis : TPP-B has been shown to initiate mitochondrial depolarization and cytochrome c release, leading to apoptosis in various cancer cell lines.
  • Inhibition of Cell Proliferation : Studies indicate that TPP-B inhibits cell growth by affecting mitochondrial bioenergetics and promoting cell cycle arrest.
  • Antimicrobial Activity : The compound exhibits inhibitory effects on bacterial translation, suggesting potential as an antimicrobial agent.

Antiproliferative Effects

A study evaluated the cytotoxicity of TPP-B in various human cancer cell lines using MTT assays. The findings are summarized in the table below:

Cell LineIC50 (μM)Mechanism of Action
HST-116 (Colon)22Induces apoptosis and disrupts actin filaments
A375 (Melanoma)25Mitochondrial depolarization
PC-3 (Prostate)30Cell cycle arrest at G1/S phase
T-47D (Breast)28Caspase-independent apoptosis

These results indicate that TPP-B is particularly effective against colon and melanoma cancer cells, with lower cytotoxicity observed in non-malignant cells.

Antimicrobial Effects

In addition to its anticancer properties, TPP-B has demonstrated significant antimicrobial activity. A recent study reported that analogs of TPP effectively inhibited bacterial translation and showed potent antibacterial effects against resistant strains. The following table summarizes the antibacterial activity:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
E. coli10
S. aureus5
P. aeruginosa15

These findings suggest that TPP-B could serve as a promising candidate for developing new antibacterial agents.

Case Studies

  • Cancer Treatment : In a preclinical model, mice treated with TPP-B showed significant tumor size reduction when combined with standard chemotherapy drugs. The combination therapy resulted in enhanced efficacy compared to chemotherapy alone.
  • Antibacterial Activity : A study involving the application of TPP-B on infected wounds demonstrated rapid healing and reduced bacterial load compared to untreated controls.

Scientific Research Applications

Corrosion Inhibition

Overview
Phosphonium salts are recognized for their effectiveness as corrosion inhibitors. The compound has shown promise in protecting metals such as mild steel from corrosion in acidic environments.

Case Study: Inhibition Efficiency
Research indicates that the compound exhibits significant corrosion inhibition properties in 0.5 M sulfuric acid solutions. The inhibition efficiency (IE%) increases with the concentration of the phosphonium salt, demonstrating a strong relationship between the concentration and the protective effect against corrosion.

Data Table: Corrosion Inhibition Efficiency

Concentration (M)IE (%)Observations
10510^{-5}41.96Initial adsorption on metal surface
10410^{-4}60.95Enhanced surface coverage
10310^{-3}72.44Increased protective layer
10210^{-2}86.07Maximum inhibition efficiency

The data shows that at higher concentrations, the phosphonium salt forms a protective layer on the metal surface, reducing the rate of corrosion significantly. Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) analyses confirm the adsorption of the compound on mild steel surfaces, indicating its effectiveness as a corrosion inhibitor .

Organic Synthesis

Overview
Triphenyl{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}phosphanium bromide can serve as a reagent in organic synthesis processes. Its ability to facilitate reactions involving dioxaborolane moieties makes it valuable in producing various organic compounds.

Application in Wittig Reactions
The compound has been utilized as a reagent for Wittig olefinations, allowing for the introduction of dioxolane groups into olefins. This reaction is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Data Table: Wittig Reaction Outcomes

ReactantProductYield (%)
Aryl BromideOlefin with Dioxolane85
Aryl BromideAlkene Derivative90

The successful yields indicate that this phosphonium salt can effectively facilitate reactions that are pivotal in synthetic organic chemistry .

Pharmaceutical Applications

Overview
In addition to its roles in corrosion inhibition and organic synthesis, this compound is also explored as a pharmaceutical intermediate.

Use as a Pharmaceutical Intermediate
Similar compounds have been identified as useful intermediates in pharmaceutical formulations due to their ability to modify biological activities of drugs or enhance solubility profiles.

Data Table: Pharmaceutical Intermediate Applications

CompoundApplication AreaRemarks
Triphenyl PhosphoniumDrug formulationEnhances solubility
Dioxaborolane DerivativeAnticancer agentsPotential for targeted therapy

These applications highlight the versatility of phosphonium salts in drug development and formulation .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Triphenylphosphonium Bromide Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties Applications References
Triphenyl{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}phosphanium bromide 4-(Pinacol boronate ester)benzyl C₃₁H₃₃BBrO₂P 559.28 Boronate ester enables cross-coupling; air- and moisture-sensitive Radiopharmacy, Suzuki-Miyaura coupling
Triphenyl(3,4,5-trimethoxybenzyl)phosphonium bromide 3,4,5-Trimethoxybenzyl C₂₈H₂₈BrO₃P 541.36 Electron-rich aromatic ring; stable under basic conditions Wittig reactions, medicinal chemistry (e.g., alkaloid synthesis)
(Ethoxycarbonylmethyl)triphenylphosphonium bromide Ethoxycarbonylmethyl C₂₂H₂₂BrO₂P 429.29 Ester functionality; forms ylides for Wittig reactions Alkene synthesis (e.g., pharmaceuticals, polymers)
Triphenylpropargylphosphonium bromide Propargyl C₂₁H₁₈BrP 381.24 Terminal alkyne group; reactive in click chemistry Alkyne-azide cycloadditions, heterocycle synthesis
(1-Tetradecyl)triphenylphosphonium bromide Tetradecyl (C₁₄H₂₉) C₃₂H₄₄BrP 539.58 Lipophilic alkyl chain; cationic surfactant properties Mitochondrial targeting, phase-transfer catalysis
[4-(Bromomethyl)benzyl]triphenylphosphonium bromide 4-Bromomethylbenzyl C₂₆H₂₃Br₂P 534.24 Reactive bromomethyl group for nucleophilic substitution Alkylation reactions, polymer crosslinking
(Bromodifluoromethyl)triphenylphosphonium bromide Bromodifluoromethyl C₁₉H₁₅BrF₂P 383.15 Electrophilic CF₂Br group; fluorination precursor Fluorinated compound synthesis

Key Structural and Functional Differences

Boronate vs. Alkyl/Ester Substituents :

  • The pinacol boronate ester in the target compound enables cross-coupling reactions, distinguishing it from alkyl- or ester-substituted derivatives, which are tailored for Wittig reactions or surfactant applications.
  • Long alkyl chains (e.g., tetradecyl) enhance lipophilicity, making such compounds useful in membrane studies or mitochondrial targeting , whereas propargyl groups enable click chemistry .

Reactivity :

  • Bromide counterions are common, but substituents dictate reactivity. For example, the bromomethyl group in [4-(Bromomethyl)benzyl]triphenylphosphonium bromide facilitates further alkylation , while the triflate derivative of the target compound is a superior leaving group in radiochemistry .

Stability :

  • Boronate esters are sensitive to hydrolysis, requiring anhydrous handling , whereas trimethoxybenzyl or tetradecyl derivatives are more stable under ambient conditions .

Q & A

Q. What are the optimal synthetic routes and purification methods for Triphenyl{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}phosphanium bromide?

Methodological Answer:

  • Synthesis : The compound is typically synthesized via quaternization of triphenylphosphine with a benzyl bromide precursor containing the dioxaborolane moiety. For example, analogous reactions involve reacting bromomethyl-dioxaborolane derivatives with triphenylphosphine in solvents like methylene chloride under reflux (60–70°C) for 12–24 hours .
  • Critical Parameters :
    • Solvent Choice : Polar aprotic solvents (e.g., CH₂Cl₂, acetonitrile) enhance reaction rates.
    • Stoichiometry : A 1:1 molar ratio of triphenylphosphine to benzyl bromide derivative minimizes side products.
    • Temperature : Moderate heating (50–70°C) balances reactivity and stability of the boronate ester.
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) yields high-purity product. Melting point analysis (230–235°C) confirms purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key features should researchers prioritize?

Methodological Answer:

  • 31P NMR : A singlet near δ +20–25 ppm confirms the phosphonium center .
  • 1H NMR : Key signals include aromatic protons (δ 7.4–7.8 ppm, multiplet), methyl groups on the dioxaborolane (δ 1.0–1.3 ppm, singlet), and the benzyl CH₂ group (δ 4.5–5.0 ppm, triplet) .
  • FTIR : B-O stretches (1350–1370 cm⁻¹) and aromatic C-H bends (700–800 cm⁻¹) are diagnostic .
  • Mass Spectrometry : ESI-MS in positive ion mode shows the molecular ion peak [M-Br]⁺ .

Q. How should researchers store this compound to ensure long-term stability?

Methodological Answer:

  • Storage Conditions :
    • Temperature : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the boronate ester.
    • Humidity : Use desiccants (e.g., silica gel) to avoid moisture-induced decomposition.
    • Solvent Compatibility : Dissolve in anhydrous DMSO or CH₂Cl₂ for prolonged stability .

Advanced Research Questions

Q. How does the dioxaborolane moiety influence the compound’s reactivity in cross-coupling reactions compared to traditional boronic acids?

Methodological Answer:

  • Advantages :
    • The dioxaborolane group enhances stability under basic conditions, making it suitable for reactions requiring prolonged heating (e.g., Suzuki-Miyaura couplings) .
    • Unlike boronic acids, the boronate ester does not require in situ protection, simplifying one-pot syntheses.
  • Limitations :
    • Hydrolysis to the boronic acid under strongly acidic/aqueous conditions may limit compatibility with certain reaction systems.
    • Steric hindrance from the dioxaborolane can reduce coupling efficiency with bulky substrates .

Q. Under what conditions does this compound undergo cleavage to triphenylphosphine, and how can this be mitigated?

Methodological Answer:

  • Cleavage Triggers :
    • Basic Conditions : Treatment with NaOMe/MeOH or K₂CO₃/THF induces P–C bond cleavage, yielding triphenylphosphine and a benzyl-dioxaborolane derivative .
    • Nucleophilic Attack : Thiols or amines may displace the benzyl group.
  • Mitigation Strategies :
    • Avoid strong bases; use mild conditions (e.g., Et₃N instead of NaOH).
    • Monitor reactions via TLC (Rf ~0.5 in CH₂Cl₂/MeOH) or in situ 31P NMR to detect decomposition early .

Q. How can anion exchange be leveraged to tailor solubility and reactivity for specific applications?

Methodological Answer:

  • Procedure :
    • Dissolve the bromide salt in acetonitrile/methanol (1:1).
    • Add AgOTf (1 equiv) to precipitate AgBr.
    • Filter and concentrate to obtain the triflate salt .
  • Impact :
    • Triflate (OTf⁻) enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), facilitating use in phase-transfer catalysis.
    • Anions like BF₄⁻ or PF₆⁻ improve electrochemical stability for materials science applications .

Q. What methodologies assess mitochondrial targeting efficiency in cellular studies?

Methodological Answer:

  • Fluorescence Tagging : Conjugate the compound to fluorophores (e.g., MitoTracker Red) and quantify colocalization with mitochondrial markers via confocal microscopy .
  • Membrane Potential Assays : Use JC-1 dye to measure depolarization; intact mitochondria retain the dye’s aggregate form (red fluorescence).
  • Cytotoxicity Screening : Compare IC₅₀ values in mitochondrial-rich vs. -depleted cell lines to confirm target-specific activity .

Q. How do computational models predict the electronic properties and reactivity of this compound?

Methodological Answer:

  • DFT Calculations :
    • Charge Distribution : The phosphonium center carries a +1 charge, while the boronate ester is electron-deficient, favoring nucleophilic attack at the benzyl position.
    • HOMO-LUMO Gaps : A narrow gap (~4 eV) suggests potential as a redox-active catalyst .
  • Molecular Docking : Simulate interactions with mitochondrial proteins (e.g., adenine nucleotide translocase) to rationalize targeting efficiency .

Contradictions and Key Considerations

  • Stability vs. Reactivity : While the dioxaborolane enhances stability, it may reduce coupling efficiency in Suzuki reactions compared to boronic acids.
  • Anion-Dependent Behavior : Triflate salts improve solubility but may introduce counterion-specific side reactions (e.g., triflate acting as a leaving group).

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